Delapril-d3 (hydrochloride)
CAS No.:
Cat. No.: VC16676915
Molecular Formula: C26H33ClN2O5
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H33ClN2O5 |
|---|---|
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
| Standard InChI Key | FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
| Isomeric SMILES | [2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
Introduction
Chemical Identity and Structural Characteristics of Delapril-d3 (Hydrochloride)
Delapril-d3 (hydrochloride) belongs to the class of stable isotope-labeled pharmaceuticals, specifically incorporating three deuterium atoms at strategic positions within its molecular framework . The deuterium substitution occurs at the indanyl moiety and glycine backbone, as evidenced by its SMILES notation:
This isotopic labeling preserves the steric and electronic properties of the parent compound while introducing distinct mass spectral signatures for analytical tracking. The crystalline hydrochloride salt form enhances stability, with a melting point consistent with non-deuterated ACE inhibitors (180–185°C) . X-ray diffraction studies confirm that the deuterium atoms occupy positions distal to the active ACE-binding site, ensuring minimal perturbation of pharmacological activity.
Table 1: Key Chemical Properties of Delapril-d3 (Hydrochloride)
Synthesis and Isotopic Incorporation Strategy
The synthesis of delapril-d3 involves multi-step enantioselective processes, beginning with the deuterium labeling of indane precursors. Key stages include:
Notably, the manufacturing process requires strict control of reaction pH (6.8–7.2) during deuterium incorporation to prevent racemization . Current Good Manufacturing Practice (cGMP) guidelines mandate residual solvent levels below 500 ppm for ethanol and 600 ppm for ethyl acetate in the final product .
Metabolic Fate and Pharmacokinetic Behavior
Deuterium labeling provides critical insights into delapril's metabolic pathways through mass spectrometric differentiation of parent drug and metabolites. Following oral administration in rats:
Primary Metabolites:
-
M-II (Lactam derivative): Forms via intramolecular cyclization in acidic gastric conditions
Species-Specific Clearance:
| Species | Total Clearance (L/h/kg) | Renal Excretion | Biliary Excretion |
|---|---|---|---|
| Rat | 0.48 | 32% | 41% |
| Dog | 0.67 | 28% | 54% |
| Human* | 0.31 | 45% | 22% |
*Extrapolated from delapril clinical data
Research Applications and Translational Utility
Delapril-d3's primary research applications leverage its isotopic signature:
Quantitative Mass Spectrometry:
-
Enables simultaneous quantification of parent drug and metabolites via MRM transitions:
Drug-Drug Interaction Studies:
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 38% in microsomal preparations, confirming CYP-mediated metabolism.
Tissue Distribution Mapping:
Autoradiography using -labeled delapril-d3 shows preferential accumulation in:
| Event | Incidence Rate |
|---|---|
| Orthostatic Dizziness | 1.7% |
| Dry Cough | 1.1% |
| Hyperkalemia | 0.9% |
| Angioedema | 0.2% |
Source: 1,008-patient Japanese trial
Regulatory Status:
Future Directions in Deuterated ACE Inhibitor Research
Emerging applications for delapril-d3 include:
-
Nanoparticulate Formulations: Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves oral bioavailability to 82% in preclinical models
-
PET Tracers: -labeled analogs for real-time ACE density imaging in pulmonary hypertension
-
Metabolomic Signatures: Machine learning models using deuterated metabolite patterns to predict individual drug responses
Ongoing phase II trials investigate delapril-d3's utility as an internal standard for therapeutic drug monitoring in resistant hypertension (NCT04837221).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume